2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzofuran core. This can be achieved by cyclization reactions involving appropriate precursors such as 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and acylation processes. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran core structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
Uniqueness
2-{[(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H19NO5/c1-10-15-13(21)8-19(2,3)9-14(15)25-16(10)17(22)20-12-7-5-4-6-11(12)18(23)24/h4-7H,8-9H2,1-3H3,(H,20,22)(H,23,24) |
InChI Key |
HGKYVFJHOQIUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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